

# An In-depth Technical Guide to the Discovery and Development of BAY-1797

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Compound Name:	BAY-1797	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **BAY-1797**, a potent and selective antagonist of the P2X4 receptor. The information is compiled from publicly available scientific literature and is intended for a scientific audience.

## Introduction

**BAY-1797**, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a novel small molecule inhibitor of the P2X4 receptor.[1] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in inflammatory and immune responses such as monocytes, macrophages, mast cells, and microglia.[1][2] Activation of the P2X4 receptor is implicated in the release of pro-inflammatory cytokines and prostaglandins, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[2]

The development of **BAY-1797** stemmed from a high-throughput screening campaign that identified a new class of P2X4 inhibitors.[1] However, this initial class of compounds exhibited substantial induction of cytochrome P450 3A4 (CYP3A4), a significant hurdle for drug development due to potential drug-drug interactions.[1] Consequently, a structure-guided optimization program was initiated to mitigate this off-target effect while retaining potency for the P2X4 receptor.[1] This effort led to the identification of **BAY-1797** as a compound with a more favorable profile for in vivo studies.[1][3]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **BAY-1797**, including its in vitro potency, selectivity, and other relevant parameters.

Table 1: In Vitro Potency of BAY-1797 against P2X4 Receptors

Species	IC50 (nM)
Human	108[4], 210 ± 74[5], 211[2][6]
Mouse	112[4], 141 ± 24[5]
Rat	233[4]

Table 2: Selectivity of **BAY-1797** against other P2X Receptors (Human)

Receptor	IC50 (μM)
P2X1	>50[4]
P2X3	8.3[4]
P2X7	10.6[4]

Table 3: Off-Target Activity of BAY-1797

Target	IC50 (μM)
hERG	>10[2]
Carbonic Anhydrase II	>10[2]
Dopamine Transporter (DAT)	2.17[2]

Table 4: Physicochemical Properties of **BAY-1797** 

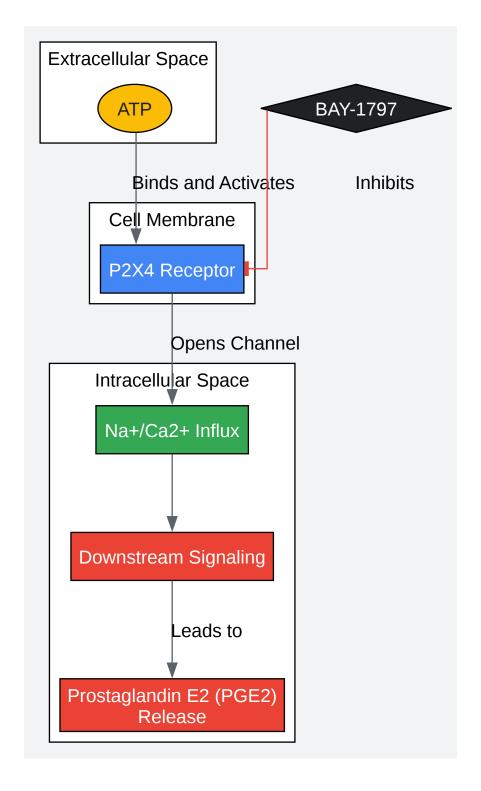


Property	Value
Molecular Weight	416.88 g/mol [4]
Formula	C20H17CIN2O4S[4]
CAS Number	2055602-83-8[4]
Purity	≥98%[4]
Solubility	Soluble to 100 mM in DMSO and ethanol[4]

# **Signaling Pathway and Mechanism of Action**

**BAY-1797** acts as a selective antagonist of the P2X4 receptor. The binding of extracellular ATP to the P2X4 receptor, a trimeric ion channel, induces a conformational change that opens a non-selective cation channel. This leads to an influx of Na+ and Ca2+ into the cell, triggering downstream signaling cascades. In immune cells, this activation results in the release of proinflammatory mediators like prostaglandin E2 (PGE2).[2] **BAY-1797** blocks this process by inhibiting the P2X4 receptor.





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Caption: P2X4 Receptor Signaling Pathway and Inhibition by BAY-1797.

# **Experimental Protocols**

## Foundational & Exploratory





Detailed methodologies for the key experiments cited in the literature are summarized below.

#### 4.1. In Vitro P2X4 Inhibition Assays

- Cell Line: Human, mouse, and rat P2X4 receptors were expressed in 1321N1 astrocytoma cells.[2][3]
- Methodology: The inhibitory activity of BAY-1797 was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium mobilization upon receptor activation.[3] A QPatch automated electrophysiology platform was also used for human P2X4 expressing cells.[3]
- Data Analysis: IC50 values were calculated from the concentration-response curves.

#### 4.2. In Vivo Inflammatory Pain Model

- Animal Model: The anti-inflammatory and anti-nociceptive effects of BAY-1797 were evaluated in a mouse Complete Freund's Adjuvant (CFA) inflammatory pain model.[1][3]
- Methodology: CFA was injected into the paw of mice to induce inflammation and pain. BAY1797 was administered orally.[4] Pain behavior was assessed by measuring the paw load
  distribution.[2] Prostaglandin E2 (PGE2) levels in the inflamed paw were also quantified.[2]
- Outcome Measures: A significant reduction in the ipsilateral paw load and a dose-dependent reduction in PGE2 levels were indicative of efficacy.

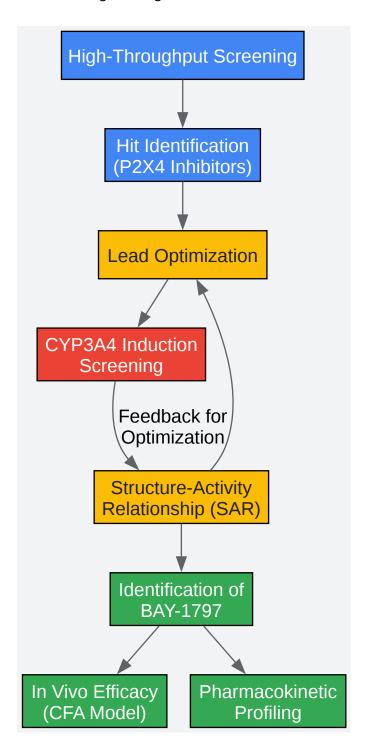
#### 4.3. CYP3A4 Induction Assay

- System: The potential for CYP3A4 induction was assessed in human hepatocytes.[1]
- Methodology: Primary human hepatocytes were treated with various concentrations of the test compounds, and the induction of CYP3A4 mRNA and enzyme activity was measured.
- Rationale: This assay is crucial for identifying potential drug-drug interactions, a common reason for the discontinuation of drug candidates. The development of BAY-1797 was driven by the need to reduce the CYP3A4 induction observed with earlier lead compounds.[1]



## **Drug Development Workflow**

The discovery and preclinical development of **BAY-1797** followed a structured workflow aimed at optimizing potency and minimizing off-target effects.



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Caption: Preclinical Development Workflow for BAY-1797.

### **Conclusion and Future Directions**

**BAY-1797** was identified as a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory and anti-nociceptive effects in a preclinical model of inflammatory pain.[1][3] The structure-guided optimization successfully reduced the CYP3A4 induction liability of the initial chemical series.[1] However, it was noted that the in vivo pharmacokinetic profiles of even the optimized compounds, including **BAY-1797**, were considered insufficient for human clinical development.[1][6] Further research may focus on improving the pharmacokinetic properties of this chemical class to develop clinically viable P2X4 receptor antagonists for the treatment of inflammatory and pain disorders.

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## References

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